Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

P2Y12 receptor antagonist bioisostere rat pharmacokinetics

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate (CAS 32968-45-9) is a 1,3-oxazole heterocycle bearing an ethoxycarbonyl group at the 4-position and an ethyl substituent at the 5-position. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 32968-45-9
Cat. No. B1340735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-ethyl-1,3-oxazole-4-carboxylate
CAS32968-45-9
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCC1=C(N=CO1)C(=O)OCC
InChIInChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3
InChIKeyGBYIDBVZBQLCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-ethyl-1,3-oxazole-4-carboxylate (CAS 32968-45-9): Core Physicochemical and Structural Identity


Ethyl 5-ethyl-1,3-oxazole-4-carboxylate (CAS 32968-45-9) is a 1,3-oxazole heterocycle bearing an ethoxycarbonyl group at the 4-position and an ethyl substituent at the 5-position. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol [1]. The compound has a boiling point of 258.4±28.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ . It belongs to a broader class of 5-substituted oxazole-4-carboxylic acid esters commonly used as synthetic building blocks in medicinal chemistry and agrochemical research [2].

Why Ethyl 5-ethyl-1,3-oxazole-4-carboxylate Cannot Be Simply Replaced by Other 1,3-Oxazole-4-carboxylate Analogs


The 5-position substituent on the oxazole ring directly influences both the electronic character of the heterocycle and the three-dimensional shape of the molecule, which in turn govern target binding, metabolic stability, and physicochemical properties [1]. Direct evidence from a medicinal chemistry bioisostere program demonstrates that replacing the 5-ethyl group with a 5-methyl group retains in vitro potency, but introducing larger aromatic groups (e.g., 5-phenyl) or removing the substituent altogether drastically alters lipophilicity, boiling point, and metabolic profile [1]. Consequently, cannot be assumed to be functionally interchangeable in a synthetic sequence or biological assay without quantitative verification.

Quantitative Differential Evidence for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate (32968-45-9) vs. Closest Analogs


Superior Metabolic Stability: 5-Ethyl-Oxazole Bioisostere Retains Low Clearance vs. Parent Ethyl Ester

In a direct head-to-head comparison within a P2Y12 antagonist program, the 5-ethyl-oxazole bioisostere retained the sub-micromolar potency of the parent ethyl nicotinate while preserving low in vivo clearance (rat PK). The parent ethyl ester suffered from high clearance due to ester hydrolysis, a liability that was overcome by the 5-ethyl-oxazole replacement [1]. Many other oxazole analogs showed higher CYP450-dependent microsomal metabolism than the corresponding ethyl esters, but the 5-ethyl substituent was specifically identified as providing a correctly positioned alkyl group essential for binding and metabolic stability [1].

P2Y12 receptor antagonist bioisostere rat pharmacokinetics CYP450 metabolism

Differentiation from 5-Methyl Analog: Physicochemical and Metabolic Profile Tuning

The 5-ethyl and 5-methyl oxazole bioisosteres both retained sub-micromolar potency at P2Y12, but SAR investigations supported by ab initio calculations indicated that the correctly positioned alkyl substituent is critical for binding [1]. The additional methylene unit in the 5-ethyl derivative increases LogP by approximately 0.95–2.8 log units compared to ethyl oxazole-4-carboxylate (LogP 0.46) [2], enhancing membrane permeability. This positions the 5-ethyl analog as a more lipophilic alternative to the 5-methyl analog (MW 155.15, LogP ~0.8–1.0) when increased LogP is desired for CNS penetration or target engagement in lipophilic pockets.

structure-activity relationship LogP metabolic stability bioisostere

Physicochemical Differentiation vs. 5-Phenyl Analog: Lower Boiling Point for Distillation-Based Purification

Ethyl 5-phenyl-1,3-oxazole-4-carboxylate (CAS 32998-97-3, MW 217.22) has a boiling point of 364.2±30.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³, while the 5-ethyl analog boils at 258.4±28.0 °C at 760 mmHg . This 105.8 °C difference in boiling point significantly impacts purification strategy: the 5-ethyl compound can be distilled under milder conditions, reducing thermal degradation risk during scale-up. The lower molecular weight (169.18 vs. 217.22) also reduces the mass intensity of raw materials in multistep syntheses.

boiling point density purification process chemistry

Synthetic Accessibility via Combinatorial Method: Broad Substrate Scope Confirmed for 5-Ethyl Derivative

Tormyshev et al. (2006) reported a combinatorial synthesis of 5-substituted oxazole-4-carboxylic acid ethyl esters via reaction of ethyl isocyanoacetate with NaH in anhydrous benzene, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones [1]. The method is applicable to saturated aliphatic acids (including the propionyl chloride required for the 5-ethyl derivative), α,β-unsaturated acids, alicyclic, aromatic, heterocyclic, and N-Boc-protected amino acids. Yields for 13 examples ranged from 63–99%, with the procedure demonstrated at multigram scale (up to 40 g). The 5-ethyl derivative benefits from a straightforward acylation using propionyl chloride, a commodity reagent, making it one of the most synthetically accessible members of the 5-alkyl series.

combinatorial chemistry synthesis yield isocyanoacetate building block

Validated Role as a Key Intermediate in Bioactive Molecule Synthesis

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is documented as a building block in the synthesis of anticancer agents, with the oxazole ring recognized as a privileged scaffold for cancer therapy due to its capacity to interact with multiple biological targets [1]. The compound has also been cited in the synthesis of anti-inflammatory and antimicrobial compounds [1]. In the P2Y12 antagonist program, 5-ethyl-oxazole-containing compounds demonstrated sub-micromolar receptor binding and favorable rat pharmacokinetics, corroborating the scaffold's utility in oral antiplatelet drug discovery [2].

anticancer building block privileged scaffold medicinal chemistry

Procurement-Relevant Application Scenarios for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate (32968-45-9) Based on Quantitative Evidence


Bioisostere Replacement of Metabolically Labile Ethyl Esters in Oral Drug Candidates

When a lead series suffers from high in vivo clearance due to ethyl ester hydrolysis, the 5-ethyl-oxazole moiety serves as a validated bioisostere. As shown in the P2Y12 antagonist program, this replacement retained sub-micromolar potency while maintaining low rat clearance [1]. Procurement of the 5-ethyl-oxazole building block enables medicinal chemists to synthesize bioisostere libraries without the need to develop de novo synthetic routes, accelerating lead optimization timelines.

Distillation-Friendly Building Block for Process Chemistry Scale-Up

With a boiling point of 258.4 °C (vs. 364.2 °C for the 5-phenyl analog), the 5-ethyl derivative is amenable to vacuum distillation purification at scale . Process chemistry groups requiring multigram to kilogram quantities should prioritize the 5-ethyl analog over higher-boiling 5-aryl alternatives to reduce purification costs and thermal degradation risk during manufacture.

Synthesis of CNS-Penetrant or Lipophilic-Target Receptor Ligands

The 5-ethyl analog provides a LogP of approximately 1.4–3.3, which is 0.4–2.5 log units higher than the 5-methyl analog and up to 2.8 log units higher than the unsubstituted oxazole [2]. In programs where increased lipophilicity is required for blood-brain barrier penetration or binding to lipophilic receptor pockets, the 5-ethyl analog offers a measurable advantage without introducing the excessive molecular weight and planarity of a 5-phenyl substituent.

Combinatorial Library Synthesis Using Commodity Acylating Agents

The Russian Journal of Organic Chemistry method (Tormyshev et al., 2006) demonstrates that the 5-ethyl derivative can be synthesized from propionyl chloride, a commodity aliphatic acid chloride, as part of a combinatorial platform yielding 63–99% [3]. This positions the 5-ethyl-oxazole scaffold as a cost-efficient diversification point for parallel synthesis campaigns in agrochemical and pharmaceutical lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.